molecular formula C15H14N4O2S B4808464 N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B4808464
M. Wt: 314.4 g/mol
InChI Key: YIXDFKYNPKZKRV-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that features a thiazole ring and a quinazolinone moiety. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Synthesis of the Quinazolinone Moiety: This can be achieved by reacting anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.

    Coupling Reaction: The final step involves coupling the thiazole and quinazolinone intermediates through amide bond formation, often using coupling agents like EDCI or DCC under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide would depend on its specific biological target. Generally, compounds with thiazole and quinazolinone structures can interact with various enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)butanamide
  • N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)pentanamide

Uniqueness

N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its specific combination of thiazole and quinazolinone structures, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10-8-16-15(22-10)18-13(20)6-7-19-9-17-12-5-3-2-4-11(12)14(19)21/h2-5,8-9H,6-7H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXDFKYNPKZKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

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